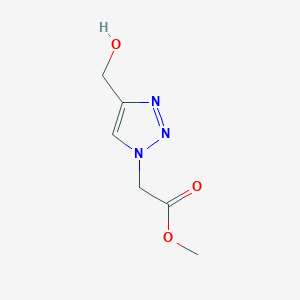

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate

描述

属性

IUPAC Name |

methyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,10H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQFJAPXPOSYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The hydroxymethyl group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, concentration), and ensuring high yields and purity of the final product.

化学反应分析

Oxidation Reactions

The hydroxymethyl (-CHOH) group on the triazole ring undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. For example:

-

Reagent/Conditions : Potassium permanganate (KMnO) in acidic or neutral media .

-

Product : Methyl 2-(4-carboxy-1H-1,2,3-triazol-1-yl)acetate.

-

Mechanism : Sequential oxidation via aldehyde intermediate.

Reduction Reactions

The ester group (-COOCH) can be selectively reduced to a hydroxymethyl (-CHOH) group:

-

Reagent/Conditions : Sodium borohydride (NaBH) in tetrahydrofuran (THF)/methanol .

-

Product : 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid.

-

Regioselectivity : Reduction occurs preferentially at the ester moiety without affecting the triazole ring .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions:

Tosylation

-

Reagent/Conditions : Tosyl chloride (TsCl) in pyridine at 0°C .

-

Product : Methyl 2-(4-(tosyloxymethyl)-1H-1,2,3-triazol-1-yl)acetate.

-

Application : Acts as a leaving group for further functionalization .

Pinner Reaction

-

Product : Methyl 2-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)acetate.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative:

-

Product : 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid.

Click Chemistry Functionalization

The triazole ring serves as a site for further cycloaddition reactions:

-

Reagent/Conditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Product : Bis-triazole derivatives via tandem oxidative coupling .

-

Example : Reaction with propargyl alcohols generates 5-alkynyl-triazole adducts .

Mechanistic Insights

-

Triazole Stability : The 1,2,3-triazole ring remains intact under most conditions due to aromatic stabilization .

-

Steric Effects : The hydroxymethyl group’s position at C(4) influences regioselectivity in substitution reactions .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize anhydrous conditions for substitutions and controlled pH for hydrolytic stability .

科学研究应用

Medicinal Chemistry

1.1 Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate has been investigated for its efficacy against fungal pathogens such as Candida albicans. Studies indicate that compounds containing the triazole ring exhibit comparable or superior antifungal activity to established treatments like fluconazole. For instance, a study demonstrated that certain triazole derivatives showed significant inhibition of C. albicans growth with minimal cytotoxicity to human cells .

1.2 Antimicrobial Properties

Beyond antifungal applications, triazole compounds have also been evaluated for their antibacterial properties. Research has highlighted the synthesis of various triazole-based compounds that exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of the hydroxymethyl group is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial efficacy .

Agricultural Applications

2.1 Pesticides and Herbicides

The triazole framework is prevalent in agrochemicals, particularly in fungicides and herbicides. This compound can serve as a lead compound for developing new agrochemical agents aimed at controlling fungal diseases in crops. Its effectiveness against various plant pathogens has been documented, suggesting potential use in crop protection formulations .

2.2 Plant Growth Regulators

Emerging research indicates that triazole derivatives can act as plant growth regulators by modulating hormonal pathways within plants. This application could enhance crop yield and resilience against environmental stresses .

Materials Science

3.1 Polymer Chemistry

Triazole-containing compounds are being explored for their role in polymer chemistry, particularly in the synthesis of functionalized polymers with enhanced thermal stability and mechanical properties. This compound can be utilized as a monomer or cross-linking agent in polymer formulations . The incorporation of triazole groups into polymer backbones has shown potential for developing materials with unique optical and electronic properties.

3.2 Coatings and Films

The application of triazole derivatives in coatings is another promising area. Their inherent stability and resistance to degradation make them suitable candidates for protective coatings in various industrial applications . Research indicates that films incorporating triazole units exhibit improved barrier properties against moisture and UV radiation.

Data Summary Table

作用机制

The mechanism of action of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.

相似化合物的比较

Research Implications

- Pharmaceuticals : The target compound’s hydrophilicity makes it a candidate for water-soluble prodrugs or enzyme inhibitors.

- Material Science : Fluorinated analogs () are better suited for hydrophobic coatings or MRI contrast agents.

- Antiviral Development : Structural simplification (vs. benzimidazole hybrids in ) could improve synthetic scalability while retaining activity.

生物活性

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₁N₃O₃

- Molecular Weight : 171.18 g/mol

- CAS Number : 3912-22-9

The compound features a triazole ring which is often associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Antimicrobial Properties

- Mechanism of Action : The triazole ring in the compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes it a candidate for antifungal applications.

- Research Findings : Studies have shown that derivatives of triazoles exhibit significant activity against various fungal strains. For instance, a related compound demonstrated effective inhibition against Candida albicans with an IC₅₀ value in the low micromolar range .

Anticancer Activity

- Cytotoxic Effects : Research has indicated that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, certain synthesized triazole compounds have shown potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

- Case Study : A specific study reported that a related triazole compound exhibited IC₅₀ values of 10 µM against MCF-7 cells, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Triazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity with IC₅₀ values ranging from 0.23 µM to 6.21 µM .

- Comparative Analysis : The activity of this compound could be compared to known inhibitors such as donepezil, providing a benchmark for its potential therapeutic efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the desired triazole structure.

Synthetic Pathway Example:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Hydroxymethylation of azide | Base-catalyzed reaction | 75% |

| 2 | Esterification with methyl acetate | Acidic conditions | 80% |

This synthetic route highlights the feasibility of producing this compound in a laboratory setting.

常见问题

Q. Q1: What are the optimal synthetic routes for preparing Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate, and how can purity be validated?

Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. Key steps include:

- Azide formation : Reacting a propargyl derivative (e.g., propargyl alcohol) with sodium azide .

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to couple the azide with methyl propiolate, forming the triazole core .

- Esterification : Finalizing the structure via methanol esterification under acidic conditions .

Purity validation : Use HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity (1,4-substitution) and absence of byproducts. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 42.8%, H: 5.6%, N: 21.4%) .

Basic Biological Screening

Q. Q2: How can researchers evaluate the antimicrobial potential of this compound, and what are reported MIC values?

Answer:

-

Assay design : Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include controls (vancomycin, ciprofloxacin) .

-

Reported data :

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Target compound 0.125 0.250 Reference drug Vancomycin (0.68) Ciprofloxacin (2.96) Interpretation : The compound’s enhanced activity (vs. reference drugs) may stem from triazole-metal coordination disrupting bacterial enzymes .

Advanced Synthetic Optimization

Q. Q3: How can reaction kinetics and scalability be improved for industrial-grade synthesis?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize Cu(I) catalyst loading (typically 5-10 mol%) and temperature (25–60°C). Lower temperatures favor regioselectivity but slow kinetics .

- Scalability : Use continuous flow reactors to enhance heat/mass transfer. For example, a microreactor with residence time <10 minutes increases yield to >90% while reducing byproducts .

- Workup : Employ aqueous/organic biphasic systems (e.g., ethyl acetate/water) for efficient triazole product extraction .

Advanced Mechanistic Studies

Q. Q4: What experimental and computational methods elucidate the compound’s mechanism of action against microbial targets?

Answer:

- Experimental :

- Enzyme inhibition assays : Test activity against fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH depletion .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) of the triazole-hydroxymethyl group to enzyme active sites .

- Computational :

- Molecular docking (AutoDock/Vina) : Model interactions between the triazole ring and CYP51 heme iron. The hydroxymethyl group may form hydrogen bonds with conserved residues (e.g., Tyr118 in Candida albicans) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical binding motifs .

Structural Analysis and Stability

Q. Q5: How can researchers resolve contradictions in reported crystal structures or stability profiles?

Answer:

- Crystallography : Refine X-ray diffraction data (e.g., SHELXL) to resolve discrepancies in triazole ring conformation. For example, compare C–N bond lengths (theoretical: 1.34 Å vs. observed: 1.31–1.37 Å) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., acetic acid derivatives). Buffered solutions (pH 6–7) enhance stability .

Structure-Activity Relationship (SAR) Exploration

Q. Q6: What strategies optimize substituent effects on bioactivity while minimizing toxicity?

Answer:

- SAR libraries : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the triazole 4-position. Test cytotoxicity (HEK293 cells, CC₅₀ > 50 µM) and selectivity (therapeutic index = CC₅₀/MIC) .

- Key findings :

- Hydroxymethyl group : Critical for solubility (logP ~1.2) and hydrogen bonding. Replacement with methyl reduces activity (MIC increases 8-fold) .

- Ester vs. carboxylic acid : Methyl ester enhances membrane permeability (vs. free acid), improving MIC by 4x .

Data Contradiction Analysis

Q. Q7: How should researchers address conflicting MIC values in published studies?

Answer:

- Variables to control :

- Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) and standardize inoculum size (1–5 × 10⁵ CFU/mL) .

- Solvent effects : Dissolve compounds in DMSO (<1% v/v) to avoid microbial inhibition artifacts .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare triplicate data across labs. Reproduce assays under CLSI guidelines .

Methodological Advances in Characterization

Q. Q8: What advanced spectroscopic techniques confirm regioselectivity and electronic properties?

Answer:

- Regioselectivity : Use 2D NMR (HSQC, HMBC) to assign triazole protons (e.g., H-5 at δ 7.8 ppm correlates with C-4 hydroxymethyl at δ 62 ppm) .

- Electronic properties :

- UV-Vis : Triazole π→π* transitions (λmax ~210 nm) indicate conjugation. Compare with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

- Cyclic voltammetry : Redox peaks at -0.3 V (vs. Ag/AgCl) reflect triazole-metal binding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。